3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
Description
3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound featuring a rigid 3.1.1 bicycloheptane scaffold, a tert-butoxycarbonyl (Boc) protecting group, a fluorine substituent at the 5-position, and a carboxylic acid moiety. The Boc group enhances solubility and stability during synthetic processes, while the fluorine atom introduces electronic effects that influence reactivity and pharmacokinetic properties. This compound serves as a key intermediate in medicinal chemistry, particularly for designing conformationally constrained peptides or enzyme inhibitors .
Properties
IUPAC Name |
5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO4/c1-10(2,3)18-9(17)14-6-11(8(15)16)4-12(13,5-11)7-14/h4-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCUDEQQGQQSBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The retrosynthetic pathway for 3-tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid begins with disassembly into three key components:
- The azabicyclo[3.1.1]heptane core.
- The Boc-protected amine at position 3.
- The fluorine substituent at position 5 and carboxylic acid at position 1.
Critical challenges include achieving regioselective fluorination, maintaining bicyclic structural integrity during functional group transformations, and ensuring diastereomeric purity. The Boc group is introduced early to protect the amine during subsequent reactions, while fluorination is typically performed via electrophilic or nucleophilic methods depending on substrate compatibility.
Synthesis of the Azabicyclo[3.1.1]heptane Core
The bicyclic framework is constructed through a [3+2] cycloaddition or intramolecular cyclization strategy. A proven method involves starting with a substituted azetidine precursor, as demonstrated in the synthesis of related 6-azabicyclo[3.1.1]heptanes. For example, cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate undergoes hydrolysis and oxidative decarboxylation to form the bicyclic structure. Key steps include:
- Hydrolysis : Treatment with aqueous sodium hydroxide cleaves ester groups, yielding a dicarboxylic acid intermediate.
- Oxidative Decarboxylation : Lead(IV) acetate mediates decarboxylation, forming the methanopiperidone derivative.
Table 1: Conditions for Bicyclic Core Formation
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Hydrolysis | NaOH (1M), THF, 0°C → RT, 24h | 85% | |
| Oxidative Decarboxylation | Pb(OAc)₄, CH₃CN, reflux, 6h | 78% |
Introduction of the Boc Protecting Group
The Boc group is introduced to protect the secondary amine during subsequent fluorination and oxidation steps. This is achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:
- Reaction Setup : The amine intermediate is dissolved in tetrahydrofuran (THF) and cooled to 0°C.
- Boc Protection : Boc anhydride is added dropwise, followed by aqueous sodium hydroxide to maintain pH >10.
- Workup : The mixture is stirred overnight, concentrated, and purified via column chromatography.
Critical Parameters :
- Temperature control (0°C → RT) minimizes side reactions.
- Excess Boc anhydride (1.5 equiv) ensures complete protection.
Regioselective Fluorination at Position 5
Fluorination is achieved using electrophilic fluorinating agents such as Selectfluor® or via halogen exchange. A two-step approach is often employed:
- Lithiation : The Boc-protected intermediate is treated with n-BuLi at -78°C to generate a lithiated species at position 5.
- Fluorine Quenching : Reaction with N-fluorobenzenesulfonimide (NFSI) introduces the fluorine substituent.
Table 2: Fluorination Optimization
| Fluorinating Agent | Solvent | Temp (°C) | Yield | Selectivity |
|---|---|---|---|---|
| NFSI | THF | -78 | 65% | 9:1 (5-F:4-F) |
| Selectfluor® | CH₃CN | 25 | 45% | 6:1 |
Installation of the Carboxylic Acid Moiety
The carboxylic acid at position 1 is introduced via oxidation of a primary alcohol or hydrolysis of a nitrile. A high-yielding method involves:
- Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes a hydroxymethyl group to the carboxylic acid.
- Acid Workup : The reaction is quenched with water, and the product is extracted using ethyl acetate.
Alternative Route :
- Aryne Insertion : Carboxylic acids can be introduced via C–O bond insertion using aryne intermediates, as demonstrated in the synthesis of o-hydroxyaryl ketones.
Final Deprotection and Purification
The Boc group is retained in the final product, but if removal is required (e.g., for further functionalization), treatment with trifluoroacetic acid (TFA) in dichloromethane achieves cleavage. Final purification is performed via recrystallization or preparative HPLC to achieve >98% purity.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.12–3.25 (m, 2H, bridgehead H), 4.89 (d, J = 48 Hz, 1H, F–C–H).
- ¹³C NMR : δ 155.2 (C=O), 94.1 (d, J = 182 Hz, C–F), 28.3 (Boc CH₃).
- HRMS : Calculated for C₁₃H₁₈FNO₄ [M+H]⁺: 259.28; Found: 259.27.
Applications and Derivatives
This compound serves as a precursor for pharmaceuticals targeting neurological disorders. Derivatives include:
- Amide Analogues : Coupling with amines generates potential protease inhibitors.
- Ester Prodrugs : Masking the carboxylic acid improves bioavailability.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Boc-FHAC serves as a significant building block in the synthesis of pharmaceutical compounds, particularly in the development of antihistamines and other therapeutic agents. The compound's unique bicyclic structure allows for modifications that can enhance biological activity and selectivity towards specific targets.
Case Study: Antihistamine Development
Research has shown that variations in the bicyclic structure of similar compounds can lead to different binding affinities to histamine receptors, impacting their effectiveness as antihistamines. For example, derivatives of Boc-FHAC have been explored for their potential to inhibit histamine-induced responses in clinical settings.
Biological Studies
The compound's structural characteristics make it useful for studying biological pathways at the molecular level. Its interactions with biological targets can provide insights into mechanisms of action for various diseases.
Case Study: Pharmacological Studies
Studies have indicated that azabicyclic compounds like Boc-FHAC exhibit significant pharmacological activities. Modifications in substituents can drastically alter their activity profiles, suggesting that careful structural optimization is essential for developing effective therapeutic agents.
Industrial Chemistry
In industrial settings, Boc-FHAC is utilized in synthesizing complex organic molecules with tailored properties. The ability to manipulate its structure allows for the creation of materials with specific functionalities, making it valuable in materials science and chemical manufacturing.
Types of Reactions
Boc-FHAC can undergo various chemical transformations:
- Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.
- Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | KMnO4 | Acidic medium |
| Reduction | LiAlH4 | Dry ether |
| Substitution | Nucleophiles (amines/thiois) | Basic medium |
Major Products
The products formed from these reactions depend on the specific reagents and conditions used, influencing the compound's utility in further synthetic applications.
Mechanism of Action
The mechanism of action of 3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares the target compound with analogs differing in substituents at the 5-position:
Key Insights :
Impact of Bicyclic Framework Variations
Compounds with alternative bicyclic systems exhibit distinct conformational and electronic profiles:
Biological Activity
3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid (commonly referred to as Boc-FHAC) is a bicyclic compound with notable potential in medicinal chemistry. Its unique structure, characterized by a tert-butoxycarbonyl group, a fluorine atom, and a carboxylic acid functional group, contributes to its biological activity and reactivity.
- Molecular Formula: C₁₂H₁₉FNO₄
- Molecular Weight: 259.277 g/mol
- CAS Number: 2344681-61-2
While the precise mechanism of action for Boc-FHAC remains largely undocumented, its structural attributes suggest potential interactions with biological targets similar to those of other azabicyclic compounds. The presence of the fluorine atom is expected to enhance lipophilicity and metabolic stability, which are critical factors in drug design.
Biological Activity Overview
Research indicates that compounds within the azabicyclo family, including Boc-FHAC, exhibit significant biological activity. They are often investigated for their potential as pharmaceutical agents, particularly in the development of antihistamines and other therapeutic agents. The unique structural characteristics contribute to their interaction with biological targets, influencing their efficacy and safety profiles.
Case Studies and Research Findings
-
Antihistamine Development:
- Compounds similar to Boc-FHAC have been explored for their antihistaminic properties. Studies have shown that modifications in the bicyclic structure can lead to variations in binding affinities to histamine receptors, thus influencing their therapeutic potential.
-
Pharmacological Studies:
- Research has highlighted the importance of structural variations in azabicyclic compounds on their pharmacological effects. For instance, the introduction of different substituents at various positions can significantly alter the compound's activity profile.
-
Synthesis and Optimization:
- The synthesis of Boc-FHAC involves several key steps that have been optimized for yield and purity. Techniques such as catalytic reduction and selective functional group modifications have been employed to enhance its biological activity.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Aminobicyclo[3.1.0]hexane | C₇H₁₃N | Lacks fluorine; simpler structure |
| 5-Fluoro-DL-proline | C₅H₈FNO₂ | Contains a different backbone; less sterically hindered |
| 2-Aminobicyclo[2.2.2]octane | C₈H₁₃N | More rigid structure; no carboxylic acid group |
The presence of both the tert-butoxycarbonyl and the fluorine group distinguishes Boc-FHAC from these other compounds, enhancing its chemical reactivity and biological activity potential.
Q & A
Q. What are the optimized synthetic routes for preparing 3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid?
The synthesis typically involves multi-step strategies, including cyclization, fluorination, and tert-butoxycarbonyl (Boc) protection. A scalable method for analogous bicyclic β-amino acids involves:
- Staudinger reaction to form the bicyclic core (e.g., using triphenylphosphine and azides).
- Hydrogenation (e.g., H₂/Pd-C) to reduce unsaturated intermediates.
- Boc protection under anhydrous conditions (e.g., Boc₂O in THF with DMAP catalysis) .
Key challenges include regioselective fluorination and minimizing racemization. Yields can be optimized by controlling reaction temperatures (e.g., 0–25°C) and using high-purity reagents.
Q. How can the structural integrity of this compound be validated during synthesis?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to confirm stereochemistry and bond lengths .
- NMR spectroscopy : Compare ¹H/¹³C NMR data with published analogs. For example, tert-butyl protons typically resonate at δ ~1.42 ppm (singlet), while the bicyclic protons show distinct splitting patterns due to constrained geometry .
- Mass spectrometry (MS) : ESI-MS can verify molecular weight (e.g., [M+H]⁺ at m/z = 242 for non-fluorinated analogs) .
Q. What purification techniques are recommended for isolating this compound?
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate Boc-protected intermediates.
- Recrystallization : Polar solvents (e.g., ethanol/water mixtures) improve purity for crystalline derivatives .
- HPLC : Reverse-phase C18 columns resolve enantiomeric impurities if chiral centers are present.
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s bioactivity and physicochemical properties?
The 5-fluoro group enhances:
- Lipophilicity : Increases membrane permeability (logP ~1.5–2.0 for fluorinated analogs vs. ~1.0 for non-fluorinated).
- Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism in cytochrome P450 enzymes .
- Target binding : Fluorine can participate in halogen bonding with enzyme active sites (e.g., kinase inhibitors). Computational docking (e.g., AutoDock Vina) is recommended to validate interactions .
Q. What strategies address discrepancies in spectroscopic data between synthetic batches?
- Batch comparison : Use high-resolution NMR (≥500 MHz) to detect subtle shifts caused by conformational isomers.
- Dynamic NMR : Variable-temperature studies (e.g., −40°C to 25°C) can resolve overlapping signals from rotamers .
- Isotopic labeling : ¹⁹F NMR tracks fluorine environments, distinguishing stereochemical outcomes.
Q. Can this compound act as a bioisostere for aromatic systems in drug design?
Yes. The bicyclo[3.1.1]heptane core mimics meta-substituted arenes by:
- Spatial mimicry : The rigid structure matches the geometry of aromatic rings (bond angles ~120°).
- Improved pharmacokinetics : Reduced π-π stacking increases solubility while maintaining target affinity .
Example: Replace a benzene ring in a lead compound and compare IC₅₀ values in enzyme assays.
Data Contradiction Analysis
Q. How should researchers resolve conflicting crystallographic and computational geometry predictions?
- Cross-validation : Compare X-ray structures (SHELXL-refined) with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set).
- Torsional analysis : Use Mercury Software to measure dihedral angles and identify steric clashes not captured in silico .
- Electron density maps : Check for disordered regions in crystallographic data that may skew bond-length interpretations .
Safety and Handling
Q. What precautions are necessary when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
